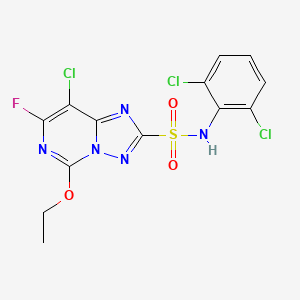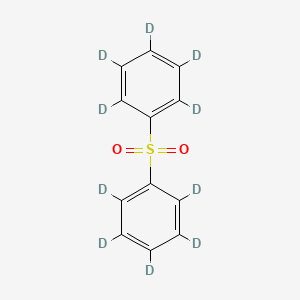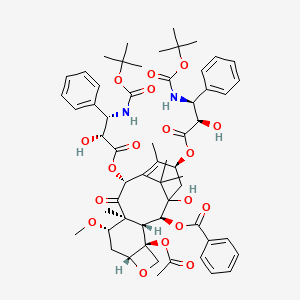
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by its complex molecular structure, which includes a methyl group, a hydroxy group, and a phenylpropionyl group. It is primarily used in research settings to explore its potential therapeutic applications and biochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves multiple steps, starting from docetaxel. The process typically includes the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps. Common reagents used in the synthesis include tert-butoxycarbonyl (Boc) for protection, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is not widely reported, as it is primarily used for research purposes. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, purification processes, and quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancer types
Uniqueness
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is unique due to its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C58H72N2O18 |
|---|---|
Poids moléculaire |
1085.2 g/mol |
Nom IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-12,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,37(71-12)28-38-57(45,30-72-38)76-32(2)61)46(64)44(39(31)55(58,9)10)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58?/m0/s1 |
Clé InChI |
UEXSQPKHDIPCHO-GLNIRMMHSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


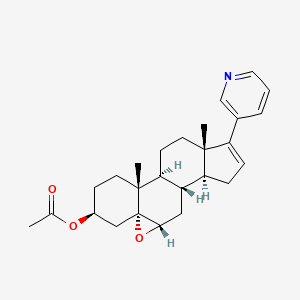
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
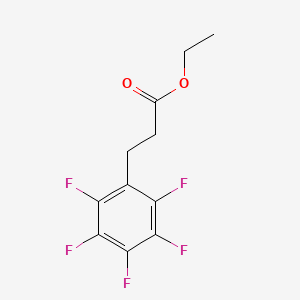
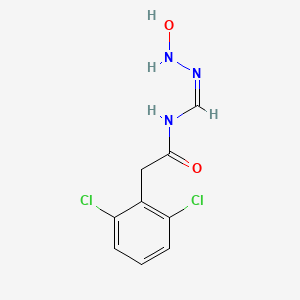
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
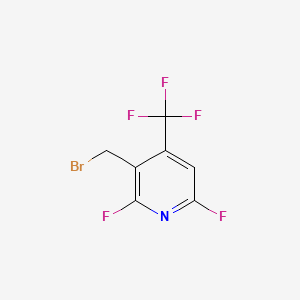
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
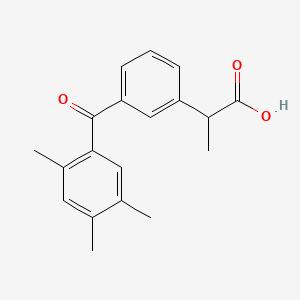
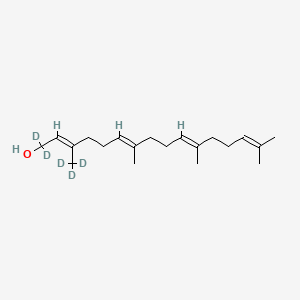
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
